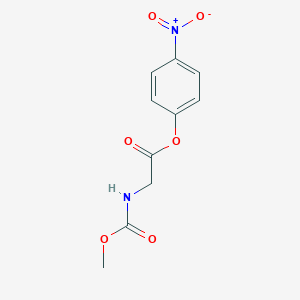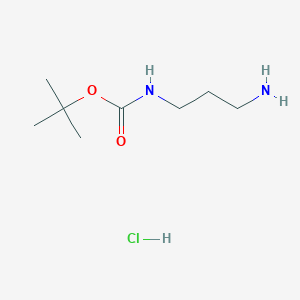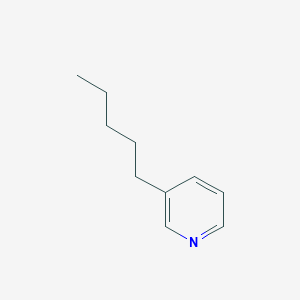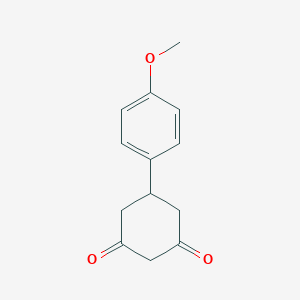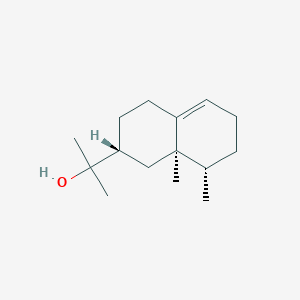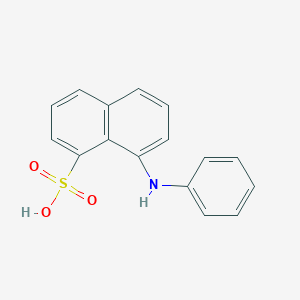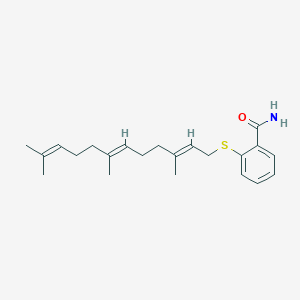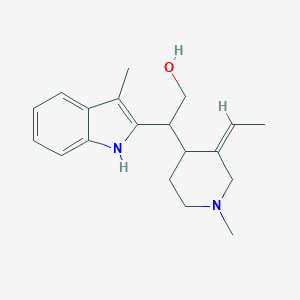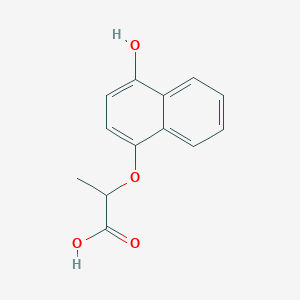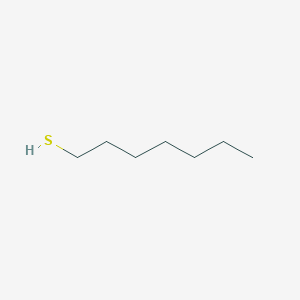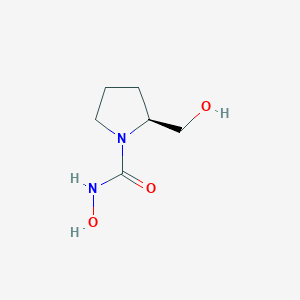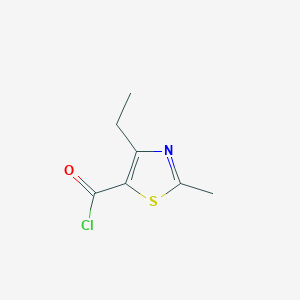
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
Descripción general
Descripción
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a reactive intermediate that can be used as a building block for the synthesis of a variety of organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in the synthesis of organic compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride are not well studied. However, it is believed to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in lab experiments are its high reactivity and versatility. It can be used as a building block for the synthesis of a variety of organic compounds. However, its limitations include its high cost and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are many future directions for the use of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the synthesis of new organic compounds using 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride as a building block. Additionally, the use of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in the synthesis of fluorescent probes for biological and medical research is an area of active research.
Aplicaciones Científicas De Investigación
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is widely used in scientific research as a building block for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of fluorescent probes, which are widely used in biological and medical research.
Propiedades
Número CAS |
126889-03-0 |
|---|---|
Nombre del producto |
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
Fórmula molecular |
C7H8ClNOS |
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-3-5-6(7(8)10)11-4(2)9-5/h3H2,1-2H3 |
Clave InChI |
BAJHYIMDPOUWDG-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C)C(=O)Cl |
SMILES canónico |
CCC1=C(SC(=N1)C)C(=O)Cl |
Sinónimos |
5-Thiazolecarbonylchloride,4-ethyl-2-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

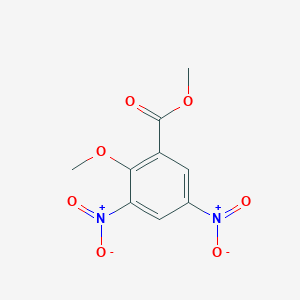
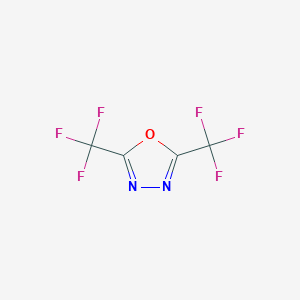
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
